molecular formula C4H4BrNO2 B2514533 4-Bromo-5-methylisoxazol-3-ol CAS No. 10067-92-2

4-Bromo-5-methylisoxazol-3-ol

Cat. No.: B2514533
CAS No.: 10067-92-2
M. Wt: 177.985
InChI Key: GQXJRXHATDGRSM-UHFFFAOYSA-N
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Description

4-Bromo-5-methylisoxazol-3-ol: is a heterocyclic compound with the molecular formula C4H4BrNO2 . It is a derivative of isoxazole, a five-membered ring containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-5-methylisoxazol-3-ol typically involves the bromination of 5-methylisoxazol-3-ol. One common method includes the use of bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at room temperature, and the product is isolated through crystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-5-methylisoxazol-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Products include 5-methylisoxazol-3-amine or 5-methylisoxazol-3-thiol.

    Oxidation Reactions: Products include 4-bromo-5-methylisoxazole oxides.

    Reduction Reactions: The primary product is 5-methylisoxazol-3-ol.

Scientific Research Applications

Chemistry: 4-Bromo-5-methylisoxazol-3-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study the interactions of isoxazole derivatives with biological targets. It is also employed in the development of enzyme inhibitors and receptor modulators .

Medicine: Its unique structure allows for the modification of its chemical properties to enhance its therapeutic efficacy .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of 4-Bromo-5-methylisoxazol-3-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on its chemical structure and the target receptor .

Comparison with Similar Compounds

Uniqueness: 4-Bromo-5-methylisoxazol-3-ol is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in the synthesis of more complex compounds.

Biological Activity

4-Bromo-5-methylisoxazol-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound serves as an important building block in the synthesis of various pharmaceuticals and agrochemicals, and it is particularly noted for its interactions with biological targets, including enzymes and receptors.

This compound has the following chemical structure:

  • Molecular Formula : C4H5BrN2O2
  • Molecular Weight : 195.00 g/mol

The presence of a bromine atom enhances its reactivity compared to other isoxazole derivatives, making it a valuable intermediate in synthetic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thus preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as either an agonist or antagonist depending on the target receptor and its chemical structure.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. Its mechanism appears to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival.

Anticancer Potential

Studies have explored the compound's potential as an anticancer agent. It has been shown to induce apoptosis in certain cancer cell lines, suggesting that it may interfere with cellular proliferation pathways. The exact pathways involved are still under investigation, but preliminary data indicate that it may affect cell cycle regulation and promote programmed cell death .

Enzyme Inhibition

This compound has been studied for its role as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease processes, thus highlighting its potential therapeutic applications. For instance, its inhibitory effects on cyclooxygenase (COX) enzymes suggest anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

CompoundKey FeaturesBiological Activity
This compound Contains a bromine atom; reactive in substitution reactionsAntimicrobial, anticancer, enzyme inhibitor
5-Methylisoxazol-3-ol Lacks bromine; less reactiveLimited biological activity
4-Chloro-5-methylisoxazol-3-ol Chlorine instead of bromine; different reactivityVaries; less potent than brominated analog
4-Fluoro-5-methylisoxazol-3-ol Contains fluorine; alters chemical propertiesPotentially different biological effects

This table illustrates how the presence of different halogens can significantly influence the reactivity and biological activities of isoxazole derivatives.

Case Studies and Research Findings

Several studies have evaluated the biological activities of this compound:

  • Antimicrobial Activity Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant antimicrobial effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
  • Cancer Cell Line Analysis : In vitro studies demonstrated that this compound could reduce viability in breast cancer cell lines by inducing apoptosis through mitochondrial pathways. The findings suggest a potential role in cancer therapy.
  • Enzyme Inhibition Research : A recent study highlighted the compound's ability to inhibit COX enzymes, indicating potential use in developing anti-inflammatory drugs. The IC50 values obtained were promising compared to standard anti-inflammatory agents .

Properties

IUPAC Name

4-bromo-5-methyl-1,2-oxazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNO2/c1-2-3(5)4(7)6-8-2/h1H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXJRXHATDGRSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NO1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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